molecular formula C7H11ClN4O B2573524 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanehydrazide CAS No. 1005585-80-7

3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanehydrazide

Cat. No.: B2573524
CAS No.: 1005585-80-7
M. Wt: 202.64
InChI Key: XBXIQMQWYHSYLW-UHFFFAOYSA-N
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Description

3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanehydrazide ( CID 17024813) is an organic compound with the molecular formula C7H11ClN4O and a molecular weight of 202.64 g/mol . This derivative of 4-chloro-1H-pyrazole features a hydrazide functional group, which contributes to its properties as a hydrogen bond donor and acceptor, with a topological polar surface area of 72.9 Ų . The compound is part of a class of pyrazole derivatives that are of significant interest in medicinal chemistry and drug discovery. Pyrazole-based compounds are widely researched as scaffolds for developing pharmacologically active molecules and have been identified as potent inhibitors of metalloproteinases such as meprin α and meprin β, which are emerging targets in diseases like cancer, Alzheimer's, and fibrotic disorders . Researchers value this compound for its potential use in structure-activity relationship (SAR) studies to optimize biological activity and selectivity. It is supplied exclusively for laboratory research purposes. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Properties

IUPAC Name

3-(4-chloropyrazol-1-yl)-2-methylpropanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN4O/c1-5(7(13)11-9)3-12-4-6(8)2-10-12/h2,4-5H,3,9H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXIQMQWYHSYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C=N1)Cl)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanehydrazide typically involves the cyclocondensation of acetylenic ketones with hydrazine derivatives. This reaction is often carried out in ethanol, yielding regioisomeric pyrazoles . The specific reaction conditions, such as temperature and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Mechanism of Action

The mechanism of action of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanehydrazide involves its interaction with specific molecular targets and pathways. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding to biological targets. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in disease processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents/R-Groups Key Functional Groups Melting Point (°C) Notable Spectral Data (IR/NMR) Reference
3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanehydrazide (Target Compound) C₈H₁₂ClN₅O 4-Cl pyrazole, 2-methylpropanehydrazide Hydrazide, Pyrazole N/A N/A N/A
4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3) C₁₂H₁₂N₆ Phenyl, pyrazolo-pyrimidine core Hydrazinyl, Pyrimidine 236–238 IR: 3444–3352 cm⁻¹ (NH₂), 1660 cm⁻¹ (C=N)
3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-N′-{(Z)-[...]}propanehydrazide C₁₈H₂₀BrClN₆O 4-Br-3-Me pyrazole, pyrrolidinyl phenyl Hydrazide, Bromopyrazole N/A N/A
1-Methyl-1H-pyrazole-4-sulfonohydrazide C₄H₈N₄O₂S Sulfonohydrazide, methylpyrazole Sulfonohydrazide N/A N/A
4-(4-Chloro-1H-pyrazol-1-yl)-3-fluoroaniline C₁₀H₈ClFN₄ 4-Cl pyrazole, 3-F-aniline Aniline, Chloropyrazole N/A Mol. weight: 221.22 g/mol
Key Observations:
  • Substituent Effects: The target compound’s 4-Cl pyrazole group contrasts with bromo (e.g., ) or sulfonohydrazide (e.g., ) substituents. Chlorine’s electronegativity may enhance binding to biological targets compared to bulkier bromine .
  • Functional Group Reactivity : The hydrazide group in the target compound is analogous to hydrazinyl derivatives in pyrazolo-pyrimidines (e.g., ), enabling condensation reactions with aldehydes/ketones to form hydrazones.

Spectral and Analytical Data

While direct data for the target compound is unavailable, analogs provide insights:

  • IR Spectroscopy : Hydrazide derivatives exhibit NH stretching (3190–3377 cm⁻¹) and C=N peaks (1600–1660 cm⁻¹) .
  • NMR Spectroscopy : Pyrazole protons resonate at δ 7.5–8.6 ppm in DMSO-d₆, while hydrazide NH groups appear as exchangeable singlets (δ 7.5–10.8 ppm) .

Biological Activity

3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanehydrazide is a pyrazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound's structure, characterized by the presence of a hydrazide group and a chloro-substituted pyrazole ring, positions it as a candidate for various therapeutic applications, including antimicrobial and anticancer activities.

Basic Information

PropertyDetails
IUPAC Name This compound
CAS Number 1005585-80-7
Molecular Formula C7H11ClN4O
Molecular Weight 202.64 g/mol
InChI Key InChI=1S/C7H11ClN4O/c1-5(7(13)11-9)3-12-4-6(8)2-10-12/h2,4-5H,3,9H2,1H3,(H,11,13)

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions between acetylenic ketones and hydrazine derivatives in solvents like ethanol. This method allows for the formation of regioisomeric pyrazoles under optimized conditions to enhance yield and purity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Studies on similar compounds suggest that this compound may inhibit bacterial growth through mechanisms involving cell wall synthesis disruption or interference with metabolic pathways. For instance, compounds with similar structures have shown efficacy against various strains of bacteria and fungi.

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer properties due to its ability to induce apoptosis in cancer cells. The mechanism likely involves the interaction of the compound with specific molecular targets that regulate cell cycle progression and apoptosis. Research on related pyrazole derivatives has demonstrated their potential to inhibit tumor growth in vitro and in vivo models.

The biological activity of this compound is hypothesized to involve:

  • Hydrogen Bonding: The hydrazide group can form hydrogen bonds with biological targets.
  • π-π Interactions: The aromatic nature of the pyrazole ring allows for π-π stacking interactions with nucleobases or proteins.

These interactions may lead to conformational changes in target proteins, altering their function and contributing to the observed biological effects.

Case Study 1: Antimicrobial Efficacy

A study evaluating various pyrazole derivatives found that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics, indicating a promising lead for further development.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound may trigger programmed cell death pathways.

Comparison with Similar Compounds

Compound NameStructure TypeNotable Activity
3-(4-chloro-1H-pyrazol-1-yl)propanenitrileNitrile derivativeModerate antimicrobial activity
3-(4-chloro-1H-pyrazol-1-yl)methylbenzamideBenzamide derivativeSignificant anticancer activity

The unique substitution pattern of this compound differentiates it from other pyrazole derivatives, potentially leading to distinct biological activities.

Q & A

Q. What are the common synthetic routes for preparing 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanehydrazide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions:

Pyrazole Core Formation : Cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds under reflux conditions (e.g., ethanol/acetic acid mixtures) .

Hydrazide Introduction : Reaction of the pyrazole intermediate with methyl propanoate derivatives, followed by hydrazinolysis to form the hydrazide moiety. Optimize pH and temperature to avoid side reactions .

Purification : Column chromatography or recrystallization (e.g., ethanol) to isolate the final compound. Monitor purity via TLC or HPLC .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Structural elucidation employs:
  • X-ray Crystallography : For precise bond angles and dihedral angles (e.g., SHELX software for refinement ).
  • Spectroscopy :
  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxyl proton shifts in DMSO-d6) .
  • FT-IR : Peaks at ~3250 cm1^{-1} (N-H stretch) and ~1650 cm1^{-1} (C=O stretch) .

Q. What are the solubility challenges, and how can they be addressed?

  • Methodological Answer : The compound’s poor aqueous solubility (due to hydrophobic pyrazole and methyl groups) can be mitigated by:
  • Co-solvents : Use DMSO or ethanol-water mixtures.
  • Derivatization : Introduce polar groups (e.g., sulfonate or amine) while retaining bioactivity .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

  • Methodological Answer : Key factors include:
  • Catalyst Selection : Lewis acids (e.g., ZnCl2_2) to accelerate cyclocondensation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) for better intermediate stability.
  • Temperature Control : Maintain 60–80°C during hydrazide formation to minimize decomposition .

Q. How should contradictory spectroscopic data be resolved?

  • Methodological Answer : Discrepancies (e.g., unexpected 1H^1H NMR splitting) require:
  • Dynamic NMR Studies : To detect conformational exchange at varying temperatures.
  • Computational Validation : Compare experimental spectra with DFT-calculated chemical shifts (software: Gaussian or ORCA) .
  • Crystallographic Cross-Verification : Validate tautomeric forms via X-ray diffraction .

Q. What experimental strategies elucidate the compound’s pharmacological mechanisms?

  • Methodological Answer :
  • Target Identification : Use affinity chromatography or SPR (surface plasmon resonance) to identify binding proteins .
  • Enzyme Assays : Test inhibitory effects on enzymes (e.g., COX-2 or kinases) via spectrophotometric monitoring of substrate conversion .
  • Molecular Dynamics Simulations : Study ligand-receptor interactions (software: GROMACS) to predict binding modes .

Q. How can researchers address inconsistencies in bioactivity data across studies?

  • Methodological Answer : Potential causes and solutions:
  • Impurity Effects : Re-purify the compound using preparative HPLC and re-test .
  • Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time).
  • Structural Analog Comparison : Test derivatives to isolate functional groups responsible for activity .

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